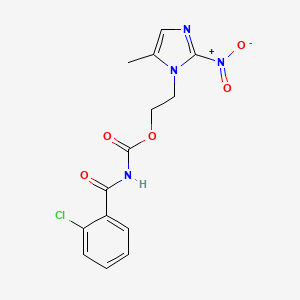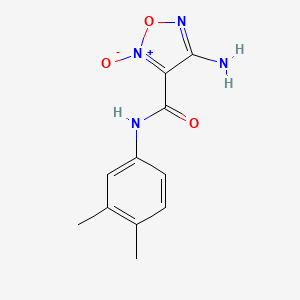![molecular formula C18H17ClN2O4 B11494777 3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(4-chlorophenyl)propanoic acid](/img/structure/B11494777.png)
3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(4-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-3-[(4-ACETAMIDOPHENYL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that features both chlorophenyl and acetamidophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-[(4-ACETAMIDOPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, a Friedel-Crafts acylation can introduce the propanoic acid moiety.
Introduction of the Acetamidophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the acetamidophenyl group to the intermediate.
Final Assembly: The final step could involve formylation and subsequent amide formation to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it might be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it has medicinal properties, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(4-nitrophenyl)propanoic acid
- 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)propanoic acid
- 3-(4-Chlorophenyl)-3-(4-methylphenyl)propanoic acid
Properties
Molecular Formula |
C18H17ClN2O4 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-[(4-acetamidobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C18H17ClN2O4/c1-11(22)20-15-8-4-13(5-9-15)18(25)21-16(10-17(23)24)12-2-6-14(19)7-3-12/h2-9,16H,10H2,1H3,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
ZGAZNIRAHVFSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B11494710.png)
![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11494718.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11494721.png)
![[9-(3,5-dichloro-4-propoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B11494728.png)
![N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide](/img/structure/B11494734.png)

![(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11494754.png)
![(2E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-bicyclo[2.2.1]hept-5-en-2-ylacrylonitrile](/img/structure/B11494760.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11494766.png)
![Cyclohex-2-enone, 5-(3-methoxyphenyl)-3-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11494770.png)
![5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B11494782.png)

![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B11494801.png)
